Budesonide-d6

Overview

Description

Budesonide-d6 is a deuterated form of budesonide, a synthetic nonhalogenated glucocorticoid. Budesonide is widely used for its anti-inflammatory and immunosuppressive properties, particularly in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of budesonide due to its stable isotopic labeling.

Mechanism of Action

Target of Action

Budesonide, the parent compound of Budesonide-d6, primarily targets the Glucocorticoid Receptor (GR) . This receptor is a part of the nuclear receptor family and is widely expressed in almost all cells of the body. The activation of GR leads to the regulation of genes controlling inflammation, immune response, and various other physiological processes .

Mode of Action

It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . It is also known to be retained within cells, allowing for a once-daily treatment regimen in certain patient groups .

Biochemical Pathways

Budesonide affects multiple biochemical pathways. It is known to modify B-cell survival factors and biomarkers of lymphocyte activation . It also impacts mucosal homing, which is the process by which immune cells are directed to the mucosal tissues where they carry out their protective functions . Furthermore, it has been shown to reprogram energy metabolism in certain conditions .

Pharmacokinetics

Budesonide exhibits rapid absorption after inhalation, with a plasma half-life of approximately 2 to 3.6 hours . It is highly protein-bound and undergoes extensive first-pass hepatic metabolism, primarily by the CYP3A4 enzyme, to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . These metabolites have less than 1% of the activity of the parent compound . Budesonide is primarily excreted in the urine as metabolites .

Result of Action

The molecular and cellular effects of Budesonide’s action are diverse. It has been shown to promote airway epithelial barrier integrity following double-stranded RNA challenge . It also has anti-proliferative effects on certain cancer cells when in a three-dimensional environment .

Action Environment

The environment can significantly influence the action of Budesonide. For instance, a three-dimensional environment can sensitize certain cancer cells to the anti-proliferative effect of Budesonide . Moreover, the drug’s first-pass metabolism and pharmacokinetic profile significantly lower its systemic bioavailability, making it more effective in the gut, which is beneficial for treating conditions like inflammatory bowel disease .

Biochemical Analysis

Biochemical Properties

Budesonide-d6, like its parent compound Budesonide, plays a significant role in biochemical reactions. It interacts with various biomolecules, including enzymes and proteins, to exert its effects . This compound is metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . These interactions are crucial for its anti-inflammatory properties.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in pancreatic cancer cells, Budesonide has been shown to reduce cell proliferation . In inflammatory bowel disease, Budesonide has been shown to reduce inflammation and improve symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, like Budesonide, works by inhibiting the pathways that lead to inflammation. It suppresses the release of inflammatory mediators and cytokines . It also induces changes in gene expression, leading to the production of anti-inflammatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound shows a high degree of stability, with minimal degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies, demonstrating its sustained anti-inflammatory action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can effectively treat inflammatory conditions in dogs at a dosage of 3 mg/m2 . The effects can vary, and high doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . These metabolites are then further processed by the body’s metabolic machinery .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to Budesonide . It is designed to target specific areas of the body, depending on its form of administration. For instance, when inhaled, it targets the lungs and airways, making it effective for conditions like asthma .

Subcellular Localization

Given its similarity to Budesonide, it is likely that it may also be localized to specific compartments or organelles within the cell based on targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of perchloric acid as a catalyst. This reaction occurs in a solvent such as 1,4-dioxane and results in a mixture of two epimers . The reaction is typically carried out at low temperatures (0–5°C) to ensure the desired conversion of epimers .

Industrial Production Methods: Industrial production of budesonide has evolved to include continuous flow processes, which are more cost-effective and environmentally friendly compared to traditional batch processes. These methods optimize parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of budesonide epimers . This continuous flow process can be readily scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions: Budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the modification of its glucocorticoid structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of budesonide include oxidizing agents, reducing agents, and catalysts such as perchloric acid. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the chemical reactions of budesonide include its epimers and various metabolites. These products are often analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine their structure and concentration .

Scientific Research Applications

Budesonide-d6 is extensively used in scientific research to study the pharmacokinetics, metabolism, and bioavailability of budesonide. Its stable isotopic labeling allows for precise quantification and identification of budesonide and its metabolites in biological samples using techniques such as nuclear magnetic resonance (NMR) spectroscopy and LC-MS . Additionally, this compound is used in the development of new drug formulations and delivery systems to enhance the therapeutic efficacy of budesonide .

Comparison with Similar Compounds

Budesonide is often compared to other inhaled corticosteroids such as beclomethasone dipropionate, fluticasone propionate, and mometasone furoate. While all these compounds share similar anti-inflammatory properties, budesonide is unique in its rapid intraluminal dissolution and faster airway and systemic uptake rates . This results in a more rapid onset of action and a favorable efficacy/safety profile. Additionally, budesonide’s reversible esterification to intracellular fatty acids prolongs its airway efficacy, distinguishing it from other corticosteroids .

List of Similar Compounds:- Beclomethasone dipropionate

- Fluticasone propionate

- Mometasone furoate

- Ciclesonide

Biological Activity

Budesonide-d6 is a deuterated form of budesonide, a glucocorticoid used primarily for its anti-inflammatory properties in treating various respiratory and gastrointestinal conditions. This article explores its biological activity, pharmacokinetics, therapeutic applications, and recent research findings.

Overview of this compound

This compound retains the pharmacological characteristics of budesonide, with the addition of deuterium atoms enhancing its stability and potentially altering its metabolic profile. This modification may influence its efficacy and safety profile in clinical applications.

Pharmacodynamics

Budesonide acts as an anti-inflammatory agent by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory processes. The biological activity of this compound is expected to mirror that of its parent compound, with potential variations due to deuteration.

- Glucocorticoid Receptor Activation : this compound binds to GR, resulting in the transcriptional regulation of anti-inflammatory proteins and suppression of pro-inflammatory cytokines.

- Inhibition of Leukocyte Migration : It reduces the infiltration of inflammatory cells into tissues, thereby mitigating inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 39% (inhaled) |

| Volume of Distribution | 2.2 - 3.9 L/kg |

| Protein Binding | 85-90% |

| Half-Life | 2-3.6 hours |

| Metabolism | Primarily via CYP3A4 |

| Elimination Route | 60% excreted in urine as metabolites |

The introduction of deuterium may alter the half-life and metabolism, potentially leading to prolonged effects and reduced side effects compared to non-deuterated forms.

Clinical Applications

This compound has been investigated for various therapeutic applications:

- Asthma and COPD : Inhaled forms are used for maintenance therapy in asthma and chronic obstructive pulmonary disease (COPD).

- Inflammatory Bowel Disease : Extended-release capsules are indicated for Crohn's disease and ulcerative colitis.

- COVID-19 Treatment : Recent studies have shown that inhaled budesonide can reduce the severity of early COVID-19 symptoms by decreasing inflammation in the respiratory tract .

Case Studies

A randomized controlled trial involving inhaled budesonide for early COVID-19 patients demonstrated significant clinical benefits:

- Participants : 146 adults with mild COVID-19 symptoms.

- Results :

Recent Research Findings

Recent studies have explored innovative delivery systems for this compound:

- Nanocomposite Delivery Systems : Research demonstrated that a nanocomposite formulation could enhance the delivery of budesonide to macrophages, promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 phenotypes. This approach may improve therapeutic outcomes in chronic inflammatory diseases .

Properties

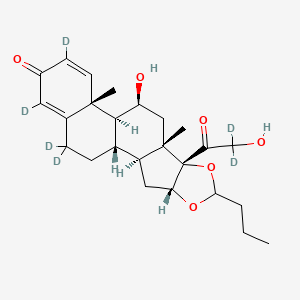

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-15,17,19,19-tetradeuterio-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i6D2,8D,10D,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-USIGUGKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C[C@@]2([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC(C2=C(C1=O)[2H])([2H])[2H])C[C@@H]5[C@]4(OC(O5)CCC)C(=O)C([2H])([2H])O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.